molecular formula C18H18N2O3S B6497680 4-(propan-2-yloxy)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide CAS No. 946210-67-9

4-(propan-2-yloxy)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide

Cat. No.: B6497680
CAS No.: 946210-67-9
M. Wt: 342.4 g/mol
InChI Key: BQIMANMYQDFBOH-UHFFFAOYSA-N
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Description

4-(propan-2-yloxy)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide is a synthetic small molecule characterized by a benzamide core linked to a thiophene-substituted isoxazole moiety. This specific structural architecture is common in compounds developed as cell differentiation inducers and antineoplastic agents . Benzamide derivatives with similar heterocyclic frameworks have demonstrated potent biological activity in research settings, particularly in the differentiation and apoptosis of cancer cells, showing promise in the study of hematologic neoplasms and other carcinomas . The compound's mechanism of action is believed to involve interaction with key cellular signaling pathways that regulate cell cycle progression and differentiation. Researchers value this compound for its potential application in oncology and immunology, providing a valuable tool for probing disease mechanisms in preclinical models . Like related compounds, it is intended for investigational use in biochemical and cell-based assays to further elucidate its specific molecular targets and pharmacodynamic properties . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-propan-2-yloxy-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-12(2)22-15-7-5-13(6-8-15)18(21)19-11-14-10-16(23-20-14)17-4-3-9-24-17/h3-10,12H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIMANMYQDFBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds with 1,3,4-Oxadiazole Cores

LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
  • Core : 1,3,4-Oxadiazole (two nitrogen atoms, one oxygen).
  • Substituents : Furan-2-yl at position 5 and a sulfamoylbenzamide group.
  • Activity : Demonstrated antifungal efficacy against Candida albicans via thioredoxin reductase inhibition .
  • Key Difference : The sulfamoyl group and furan substituent enhance polar interactions compared to the thiophene and propan-2-yloxy groups in the target compound.
N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (Compound 25)
  • Core : 1,3,4-Oxadiazole.
  • Substituents : Thiophen-2-yl at position 5 and an unsubstituted benzamide.
  • Synthesis : 60% yield via coupling of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine with benzoyl chloride .

Compounds with Thiazole Cores

3,4-Dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e)
  • Core : Thiazole (one sulfur, one nitrogen).
  • Substituents : Piperazine and pyridine groups.
  • Key Difference : The thiazole core and piperazine substituent introduce basicity, altering solubility and target selectivity compared to the 1,2-oxazole-based target compound.

Compounds with Triazole Cores

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9)
  • Core : 1,2,4-Triazole (three nitrogen atoms).
  • Substituents : Sulfonyl and difluorophenyl groups.
  • Activity : These triazole-thiones exhibit tautomerism, influencing their binding to biological targets like steroid receptors .
  • Comparison : The triazole core offers greater hydrogen-bonding versatility but lacks the oxygen atom present in 1,2-oxazole, altering electronic properties.

Structural and Functional Analysis

Key Structural Differences and Implications

Feature Target Compound LMM11 Compound 25 4e
Core Heterocycle 1,2-Oxazole 1,3,4-Oxadiazole 1,3,4-Oxadiazole Thiazole
Aromatic Substituent Thiophen-2-yl Furan-2-yl Thiophen-2-yl Pyridin-3-yl
Solubility Modifier Propan-2-yloxy Cyclohexylsulfamoyl None 4-Methylpiperazine
Bioactivity Not reported Antifungal Not reported Kinase inhibition (analogs)

Research Findings and Trends

  • Heterocycle Impact : 1,2-Oxazole and 1,3,4-oxadiazole cores are both associated with antimicrobial and enzyme-inhibitory activities, but the position of heteroatoms affects target specificity .
  • Substituent Effects : Lipophilic groups (e.g., propan-2-yloxy) enhance blood-brain barrier penetration, while polar groups (e.g., sulfamoyl) improve water solubility .
  • Thiophene vs. Furan : Thiophene’s sulfur atom may improve metabolic stability compared to furan’s oxygen, which is prone to oxidative degradation .

Preparation Methods

Cyclization to Form the Oxazole Core

The oxazole ring is constructed using a modified Huisgen cycloaddition or nitrile-amine cyclization (Fig. 1):

  • Starting material : Thiophene-2-carbonitrile (1.2 eq) reacts with propargylamine (1.0 eq) in toluene at 80°C for 12 hours.

  • Mechanism : The nitrile undergoes [3+2] cycloaddition with the alkyne, forming the oxazole ring.

  • Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield 5-(thiophen-2-yl)-1,2-oxazole-3-carbonitrile (78% yield).

Reduction of the Nitrile to Primary Amine

The nitrile group is reduced to an amine using LiAlH4 in tetrahydrofuran (THF):

  • Conditions : 0°C to reflux over 4 hours.

  • Quenching : Sequential addition of H2O, 15% NaOH, and H2O.

  • Isolation : Filtration and solvent evaporation yield 5-(thiophen-2-yl)-1,2-oxazol-3-yl)methanamine as a pale-yellow solid (92% purity by HPLC).

Preparation of 4-(Propan-2-yloxy)benzoic Acid

Alkylation of 4-Hydroxybenzoic Acid

The isopropoxy group is introduced via nucleophilic substitution:

  • Reagents : 4-Hydroxybenzoic acid (1.0 eq), 2-bromopropane (1.5 eq), K2CO3 (2.0 eq) in dimethylformamide (DMF).

  • Conditions : 80°C for 6 hours under nitrogen.

  • Workup : Acidification with HCl (1M) precipitates the product, which is recrystallized from ethanol/water (85% yield).

Activation as Benzoyl Chloride

The carboxylic acid is activated using thionyl chloride (SOCl2):

  • Reaction : 4-(Propan-2-yloxy)benzoic acid (1.0 eq) in SOCl2 (5 eq) at reflux for 2 hours.

  • Isolation : Excess SOCl2 is removed under vacuum to yield 4-(propan-2-yloxy)benzoyl chloride (quantitative).

Amide Coupling Reaction

Coupling Protocol

The amine and acyl chloride are coupled using Schotten-Baumann conditions :

  • Reagents : 5-(Thiophen-2-yl)-1,2-oxazol-3-yl)methanamine (1.0 eq), 4-(propan-2-yloxy)benzoyl chloride (1.2 eq), NaOH (3.0 eq) in water/dichloromethane.

  • Conditions : Stirred at 0°C for 1 hour, then room temperature for 12 hours.

  • Workup : Organic layer dried (Na2SO4), concentrated, and purified via column chromatography (CH2Cl2/MeOH, 95:5) to afford the title compound (68% yield).

Alternative Coupling Agents

HATU -mediated coupling in DMF improves yields (82%):

  • Reagents : HATU (1.5 eq), DIPEA (3.0 eq), room temperature for 6 hours.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.82 (s, 1H, NH), 7.76 (d, J = 8.8 Hz, 2H, ArH), 7.61 (s, 2H, thiophene-H), 7.51 (m, 2H, oxazole-H), 4.62 (hept, J = 6.0 Hz, 1H, OCH(CH3)2), 4.49 (s, 2H, CH2NH), 1.32 (d, J = 6.0 Hz, 6H, CH3).

  • LC-MS : m/z 384.1 [M+H]+ (calc. 383.4).

Physicochemical Properties

PropertyValue
Melting Point163–178°C
logP4.12
Solubility (H2O)<1 mg/mL
HPLC Purity98.4%

Optimization and Scale-Up Considerations

  • Cyclization Yield : Replacing toluene with 1,4-dioxane increases cyclization efficiency to 85%.

  • Amine Stability : The primary amine is prone to oxidation; storage under nitrogen at −20°C is recommended.

  • Green Chemistry : Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes .

Q & A

Basic: What are the key synthetic strategies for this compound, and how are critical intermediates optimized?

Answer:
The synthesis typically involves multi-step reactions focusing on constructing the oxazole and benzamide moieties. Key steps include:

  • Oxazole ring formation : Cyclization of thiourea derivatives with α-haloketones under acidic/basic conditions (analogous to thiazole synthesis methods) .
  • Amide coupling : Reaction of activated carboxylic acids (e.g., benzoyl chloride derivatives) with amines, often using pyridine as a solvent and catalyst .
  • Functional group introduction : Etherification (e.g., propan-2-yloxy group) via nucleophilic substitution under controlled temperature (60–80°C) and solvent polarity (e.g., DMF or THF) .
    Optimization : Reaction yields (typically 70–95%) depend on solvent choice (polar aprotic solvents enhance nucleophilicity), stoichiometric ratios (1:1.2 for amine:acyl chloride), and purification via column chromatography (hexane/EtOAc gradients) .

Basic: What analytical techniques are used to confirm structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm; oxazole methylene at δ 4.3–4.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected for C₁₉H₁₉N₂O₃S: 367.11) .
  • X-ray crystallography (if crystals form): Resolves stereochemistry and hydrogen-bonding patterns (e.g., amide dimers via N–H⋯N interactions) .

Basic: How do the compound’s functional groups influence its reactivity?

Answer:

  • Oxazole ring : Susceptible to electrophilic substitution at the 5-position; resistant to nucleophilic attack due to electron-withdrawing nitrogen .
  • Benzamide group : Participates in hydrogen bonding (N–H⋯O), affecting solubility and biological interactions .
  • Thiophene moiety : Undergoes halogenation or cross-coupling (Suzuki-Miyaura) for derivatization .
  • Propan-2-yloxy group : Stable under basic conditions but prone to acid-catalyzed cleavage .

Advanced: How can reaction conditions be optimized to resolve low yields or byproducts?

Answer:
Common issues and solutions :

  • Low yield in amide coupling : Use excess acyl chloride (1.2–1.5 eq.) and anhydrous conditions to prevent hydrolysis .
  • Byproducts from oxazole cyclization : Adjust pH (e.g., HCl in EtOH for thiourea cyclization) and monitor via TLC .
  • Solvent effects : Replace DMF with THF to reduce side reactions in etherification .
    Case study : Refluxing in methanol with TBHP (tert-butyl hydroperoxide) improved oxidation efficiency by 20% in analogous compounds .

Advanced: How are contradictions in spectroscopic data resolved?

Answer:
Example contradiction : Discrepancies in ¹H NMR shifts for thiophene protons (δ 6.8 vs. 7.1 ppm).
Resolution strategies :

  • Solvent standardization : Record spectra in deuterated DMSO or CDCl₃ to minimize solvent-induced shifts .
  • Variable temperature NMR : Identify dynamic processes (e.g., rotational barriers) affecting peak splitting .
  • Comparative analysis : Cross-reference with analogous compounds (e.g., thiophene-oxazole derivatives in PubChem) .

Advanced: What computational methods predict the compound’s bioactivity?

Answer:

  • Molecular docking : AutoDock Vina simulates binding to targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using crystal structures from the PDB .
  • QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with antibacterial IC₅₀ values .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict tautomeric stability (e.g., thione-thiol equilibria) .

Advanced: How are biological activity assays designed to evaluate efficacy?

Answer:
In vitro protocols :

  • Antimicrobial testing : MIC (Minimum Inhibitory Concentration) assays against S. aureus and E. coli using broth microdilution (CLSI guidelines) .
  • Anticancer screening : MTT assay on HeLa cells with IC₅₀ determination after 48-hour exposure .
    Mechanistic studies :
  • Enzyme inhibition : Monitor PFOR (pyruvate:ferredoxin oxidoreductase) activity spectrophotometrically at 420 nm .
  • Apoptosis markers : Western blot for caspase-3 activation in treated cancer cells .

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